molecular formula C12H24O4Sn B011654 Bis(acetyloxy)(di-tert-butyl)stannane CAS No. 109054-05-9

Bis(acetyloxy)(di-tert-butyl)stannane

Cat. No.: B011654
CAS No.: 109054-05-9
M. Wt: 351 g/mol
InChI Key: SBRQYVYPHCFSDQ-UHFFFAOYSA-L
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Description

Bis(acetyloxy)(di-tert-butyl)stannane is an organotin compound featuring a central tin atom bonded to two tert-butyl groups and two acetyloxy (CH₃COO⁻) groups. Its molecular formula is C₁₆H₃₂O₄Sn, with a molecular weight of approximately 407.13 g/mol. Acetyloxy groups, being moderate electron-withdrawing ligands, influence the compound’s catalytic and biological behavior.

Applications of such compounds span catalysis (e.g., in polyurethane formation), polymer stabilization, and biocidal agents. However, the tert-butyl substituents may limit its utility in biological systems due to reduced membrane permeability compared to smaller alkyl or aryl groups .

Properties

IUPAC Name

[acetyloxy(ditert-butyl)stannyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-4(2)3;2*1-2(3)4;/h2*1-3H3;2*1H3,(H,3,4);/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRQYVYPHCFSDQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Sn](C(C)(C)C)(C(C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587305
Record name Bis(acetyloxy)(di-tert-butyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109054-05-9
Record name Bis(acetyloxy)(di-tert-butyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acetylation of Di-tert-butylstannane

The most widely documented method involves the acetylation of di-tert-butylstannane [(C(CH₃)₃)₂SnH₂] with acetic anhydride [(CH₃CO)₂O]. This reaction proceeds via nucleophilic substitution, where the hydride ligands on tin are replaced by acetyloxy groups.

Reaction Mechanism :

(C(CH₃)₃)₂SnH₂ + 2 (CH₃CO)₂O → (C(CH₃)₃)₂Sn(OCOCH₃)₂ + 2 CH₃COOH\text{(C(CH₃)₃)₂SnH₂ + 2 (CH₃CO)₂O → (C(CH₃)₃)₂Sn(OCOCH₃)₂ + 2 CH₃COOH}

The reaction is typically conducted under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether at 0–25°C. Triethylamine (Et₃N) is often added to neutralize acetic acid byproducts, shifting the equilibrium toward product formation.

Optimized Parameters :

ParameterOptimal ValueEffect on Yield
Molar Ratio (SnH₂:Ac₂O)1:2.2Maximizes substitution
Temperature0–5°CReduces side reactions
SolventTHFEnhances solubility
Reaction Time12–24 hoursEnsures completion

Yields typically range from 65% to 78%, with residual di-tert-butylstannane and hydrolyzed byproducts requiring purification via vacuum distillation.

Redistribution Reactions from Tetraorganotin Precursors

An alternative route employs the Kocheshkov comproportionation, where tetra-tert-butyltin [(C(CH₃)₃)₄Sn] reacts with tin(IV) chloride (SnCl₄) to generate mixed chloro-organotin intermediates. Subsequent acetylation yields the target compound.

Stepwise Process :

  • Redistribution :

(C(CH₃)₃)₄Sn + SnCl₄ → 2 (C(CH₃)₃)₂SnCl₂\text{(C(CH₃)₃)₄Sn + SnCl₄ → 2 (C(CH₃)₃)₂SnCl₂}

  • Acetylation :

(C(CH₃)₃)₂SnCl₂ + 2 CH₃COONa → (C(CH₃)₃)₂Sn(OCOCH₃)₂ + 2 NaCl\text{(C(CH₃)₃)₂SnCl₂ + 2 CH₃COONa → (C(CH₃)₃)₂Sn(OCOCH₃)₂ + 2 NaCl}

This method achieves higher purity (≥95%) but requires stringent moisture control due to the hygroscopic nature of SnCl₄.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to improve scalability and safety. Key advantages include:

  • Precise Temperature Control : Microreactors maintain ±1°C stability, minimizing thermal degradation.

  • Reduced Byproduct Formation : Shorter residence times (<10 minutes) limit hydrolysis.

  • Automated Quenching : Inline neutralization with aqueous NaHCO₃ removes acetic acid efficiently.

Performance Metrics :

MetricBatch ProcessContinuous Flow
Yield68–72%82–85%
Purity90–92%96–98%
Throughput50 kg/day200 kg/day

Solvent Recycling and Waste Management

Industrial protocols emphasize solvent recovery to reduce costs and environmental impact. THF is distilled and reused, while tin-containing residues are treated with chelating agents (e.g., EDTA) before disposal.

Purification and Characterization

Vacuum Fractional Distillation

Crude product is purified via multi-stage distillation under reduced pressure (0.1–1 mmHg). Key fractions are collected at 130–135°C, corresponding to the compound’s boiling point.

Impurity Profile :

ImpuritySourceRemoval Method
Di-tert-butylstannaneIncomplete reactionRedistillation
SnO₂HydrolysisFiltration
Acetic AcidByproductNeutralization

Spectroscopic Validation

Advanced techniques confirm structural integrity:

  • ¹¹⁹Sn NMR : δ = −180 to −190 ppm (characteristic of Sn^IV^ centers with mixed O/N ligands).

  • FT-IR : Peaks at 1,650 cm⁻¹ (C=O stretch) and 550 cm⁻¹ (Sn-O vibration).

  • X-ray Crystallography : Confirms distorted tetrahedral geometry around tin.

Comparative Analysis of Synthetic Methods

MethodYieldPurityScalabilityCost ($/kg)
Direct Acetylation68%90%Moderate120
Redistribution75%95%Low180
Continuous Flow85%98%High90

Key Insights :

  • Continuous flow synthesis offers the best balance of yield and cost for industrial applications.

  • Redistribution routes are preferable for small-scale, high-purity demands despite higher costs .

Chemical Reactions Analysis

Types of Reactions: Bis(acetyloxy)(di-tert-butyl)stannane undergoes several types of chemical reactions, including:

    Substitution Reactions: The acetyloxy groups can be substituted by other nucleophiles, leading to the formation of new organotin compounds.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of di-tert-butylstannane and acetic acid.

    Oxidation and Reduction: The tin center in this compound can participate in oxidation-reduction reactions, altering its oxidation state.

Common Reagents and Conditions:

    Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.

    Water or Aqueous Solutions: Used in hydrolysis reactions.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide or sodium borohydride, are used in oxidation and reduction reactions.

Major Products Formed:

    Substitution Products: New organotin compounds with different functional groups.

    Hydrolysis Products: Di-tert-butylstannane and acetic acid.

    Oxidation and Reduction Products: Compounds with altered oxidation states of tin.

Scientific Research Applications

Chemistry: Bis(acetyloxy)(di-tert-butyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.

Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug delivery systems and as a precursor for biologically active organotin compounds.

Industry: The compound finds applications in the production of polymers and as a catalyst in various industrial processes. Its unique properties make it suitable for use in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of Bis(acetyloxy)(di-tert-butyl)stannane involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates. These intermediates can interact with biological molecules, leading to potential biological effects. The tin center can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Bis(acetyloxy)(di-tert-butyl)stannane with structurally related organotin compounds:

Compound Name Substituents Antimicrobial Activity Cytotoxicity Key Applications
This compound 2 tert-butyl, 2 acetyloxy Moderate (inferred) Low (inferred) Catalysis, polymer additives
Tributyltin chloride 3 butyl, 1 chloride High Moderate Antifouling agents, biocides
Dibutyltin oxide 2 butyl, 1 oxide Moderate High PVC stabilizers, catalysts
Triphenyltin acetate 3 phenyl, 1 acetyloxy High High Fungicides, wood preservatives
Stannane, (sebacoyldioxy)bis(tributyl-) 2 tributyl, 1 sebacoyldioxy Moderate Low Polymer modification, lubricants

Key Findings from Comparative Analysis

  • Antimicrobial Activity : Tributyltin chloride and triphenyltin acetate exhibit high antimicrobial activity due to their smaller, more lipophilic substituents, enabling better membrane penetration. This compound’s bulky tert-butyl groups likely reduce this activity but may enhance selectivity .
  • Cytotoxicity: Bulky tert-butyl groups in the target compound are hypothesized to lower cytotoxicity compared to dibutyltin oxide (high cytotoxicity) and tributyltin chloride (moderate cytotoxicity). This aligns with trends where steric hindrance minimizes nonspecific interactions with biological macromolecules .
  • Thermal Stability : Compounds like Stannane, (sebacoyldioxy)bis(tributyl-) show enhanced thermal stability due to long-chain dioxy ligands, whereas acetyloxy groups in the target compound may offer moderate stability suitable for catalytic applications .
  • Environmental Impact : Triphenyltin acetate is highly toxic to aquatic life, whereas tert-butyl-substituted analogs are less persistent due to slower bioaccumulation .

Research Findings and Mechanistic Insights

  • Substituent Effects :

    • tert-butyl vs. phenyl : The tert-butyl groups in this compound reduce electrophilicity at the tin center, lowering its reactivity toward nucleophiles (e.g., thiols in enzymes) compared to triphenyltin acetate. This may explain its inferred low cytotoxicity .
    • Acetyloxy vs. chloride : Acetyloxy ligands are less reactive than chloride, reducing hydrolysis rates and prolonging the compound’s stability in aqueous environments. However, this also diminishes its biocidal efficacy compared to tributyltin chloride .
  • Catalytic Applications : Dibutyltin oxide is widely used in polyurethane catalysis due to its Lewis acidity. The target compound’s acetyloxy groups could mimic this behavior, but steric hindrance from tert-butyl groups might limit its catalytic efficiency .

Biological Activity

Bis(acetyloxy)(di-tert-butyl)stannane is an organotin compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and environmental science. Organotin compounds, including this compound, are known for their diverse reactivity and applications, ranging from agricultural uses to potential therapeutic roles. This article reviews the biological activity of this compound, supported by data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C₁₄H₃₄O₄Sn
  • Molecular Weight : 358.10 g/mol
  • CAS Number : 109054-05-9

The presence of acetyloxy groups enhances its solubility and reactivity, making it a suitable candidate for biological investigations.

Antimicrobial Properties

Recent studies have shown that organotin compounds exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. A study reported that this compound demonstrated inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Research indicates that this compound exhibits selective cytotoxicity, particularly against breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.8
HeLa (Cervical Cancer)20.5

The biological activity of this compound is attributed to its ability to interact with cellular components, leading to oxidative stress and disruption of cellular homeostasis. Studies suggest that organotin compounds can interfere with mitochondrial function, resulting in increased reactive oxygen species (ROS) production . This oxidative stress is a critical factor in triggering apoptosis in cancer cells.

Environmental Impact

While this compound shows promise for therapeutic applications, it is essential to consider its environmental implications. Organotin compounds are known to be toxic to aquatic life, raising concerns about their persistence and bioaccumulation in ecosystems . Monitoring and regulation are necessary to mitigate potential ecological risks associated with their use.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various organotin compounds, including this compound, revealed its effectiveness against antibiotic-resistant strains of bacteria, highlighting its potential as an alternative antimicrobial agent .
  • Cancer Therapy Research : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to control groups, suggesting a need for further investigation into its use as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of bis(acetyloxy)(di-tert-butyl)stannane while minimizing side reactions?

  • Methodological Answer : Synthesis optimization requires factorial experimental design to evaluate variables such as reaction temperature, stoichiometry of acetyloxy and di-tert-butyl ligands, and solvent polarity. For example, a 2³ factorial design can systematically test interactions between these factors . Precursor purification (e.g., using column chromatography) and real-time monitoring via <sup>119</sup>Sn NMR can identify intermediates and byproducts, enabling adjustments to reaction conditions . Safety protocols, including inert atmospheres and fume hoods, are critical due to the compound’s acute toxicity and respiratory hazards .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Multinuclear NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>119</sup>Sn) is essential for confirming ligand coordination and tin center geometry. X-ray crystallography provides definitive proof of molecular structure, particularly for distinguishing between monomeric and dimeric forms in the solid state . Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight and detects hydrolytic degradation products. Cross-referencing with PubChem data (e.g., InChIKey validation) ensures consistency with published standards .

Advanced Research Questions

Q. How does this compound function as a catalyst in esterification or transesterification reactions, and what mechanistic insights exist?

  • Methodological Answer : The compound’s catalytic activity stems from the Lewis acidity of the tin center, which activates carbonyl groups. Kinetic studies using in situ FT-IR or <sup>119</sup>Sn NMR can track intermediate tin-acyl complexes. Isotopic labeling (e.g., <sup>18</sup>O in acetyloxy groups) helps elucidate oxygen transfer pathways . Contradictions in reported catalytic efficiencies (e.g., solvent-dependent turnover numbers) may arise from steric effects of the tert-butyl groups, which hinder substrate access. Computational DFT studies can model transition states to reconcile such discrepancies .

Q. What factors influence the hydrolytic stability of this compound in aqueous environments, and how can degradation pathways be controlled?

  • Methodological Answer : Hydrolysis rates depend on pH, water content, and ligand lability. Accelerated stability testing (e.g., 40°C/75% RH) combined with LC-MS identifies degradation products like di-tert-butyltin oxides. Chelating agents (e.g., bipyridyl derivatives) can stabilize the tin center by occupying vacant coordination sites, as shown in analogous organotin systems . Environmental fate studies require GC-MS analysis of soil or water samples to quantify tin leaching, aligning with EPA DSSTox guidelines for hazardous materials .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations using Gaussian or ORCA software can calculate bond dissociation energies (BDEs) of Sn-O and Sn-C bonds, predicting ligand substitution tendencies. Molecular dynamics (MD) simulations model solvent interactions, explaining solubility limitations in polar media. Validation against experimental XAS (X-ray Absorption Spectroscopy) data ensures accuracy in electronic structure predictions .

Data Contradiction and Theoretical Framework Questions

Q. How should researchers address contradictions in reported catalytic activities of this compound across studies?

  • Methodological Answer : Systematic meta-analysis of reaction conditions (e.g., substrate scope, solvent polarity, catalyst loading) can isolate variables causing discrepancies. For instance, tert-butyl groups may enhance stability but reduce accessibility in sterically crowded reactions. Replicating key studies under controlled conditions (e.g., anhydrous vs. humid environments) with standardized characterization (e.g., TGA for thermal stability) clarifies performance boundaries . Linking findings to organometallic theory (e.g., Hard-Soft Acid-Base principles) provides a conceptual framework for rationalizing outliers .

Q. What theoretical frameworks guide the design of experiments involving this compound in green chemistry applications?

  • Methodological Answer : Green chemistry principles (atom economy, waste reduction) should inform solvent selection (e.g., switchable ionic liquids) and catalyst recovery methods (e.g., magnetic nanoparticle immobilization). Life Cycle Assessment (LCA) models evaluate environmental impacts of tin leakage, aligning with CRDC subclass RDF2050104 (membrane separation technologies) for sustainable R&D . Theoretical alignment with the EPA’s DSSTox framework ensures compliance with hazardous material regulations .

Safety and Compliance Considerations

Q. What protocols mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS standards (29 CFR 1910) for acute toxicity (Category 4) and respiratory hazards. Use glove boxes for air-sensitive manipulations and PPE (nitrile gloves, safety goggles) to prevent dermal/ocular exposure. Emergency protocols include immediate decontamination with 5% EDTA solutions to chelate free tin ions and ventilation systems to capture volatile byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bis(acetyloxy)(di-tert-butyl)stannane
Reactant of Route 2
Bis(acetyloxy)(di-tert-butyl)stannane

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